molecular formula C7H10BrF B6177111 2-bromo-6-fluorospiro[3.3]heptane CAS No. 2715119-82-5

2-bromo-6-fluorospiro[3.3]heptane

Cat. No.: B6177111
CAS No.: 2715119-82-5
M. Wt: 193.06 g/mol
InChI Key: CVRYFAQYPMFWBZ-UHFFFAOYSA-N
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Description

2-bromo-6-fluorospiro[33]heptane is a chemical compound with the molecular formula C7H10BrF It is a spiro compound, which means it contains a unique structural motif where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluorospiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and fluorination of a spiro[3.3]heptane derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-fluorospiro[3.3]heptane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted spiro[3.3]heptane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-bromo-6-fluorospiro[3.3]heptane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

2-bromo-6-fluorospiro[3.3]heptane can be compared with other similar spiro compounds, such as:

  • 2-bromo-6-chlorospiro[3.3]heptane
  • 2-bromo-6-iodospiro[3.3]heptane
  • 2-chloro-6-fluorospiro[3.3]heptane

These compounds share similar structural features but differ in their halogen substituents, which can lead to variations in their chemical reactivity and applications The uniqueness of 2-bromo-6-fluorospiro[3

Properties

CAS No.

2715119-82-5

Molecular Formula

C7H10BrF

Molecular Weight

193.06 g/mol

IUPAC Name

2-bromo-6-fluorospiro[3.3]heptane

InChI

InChI=1S/C7H10BrF/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4H2

InChI Key

CVRYFAQYPMFWBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)Br)F

Purity

95

Origin of Product

United States

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